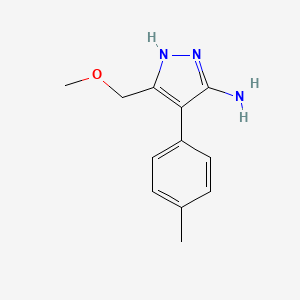3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine
CAS No.: 895043-01-3
Cat. No.: VC6876676
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 895043-01-3 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.272 |
| IUPAC Name | 5-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C12H15N3O/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13/h3-6H,7H2,1-2H3,(H3,13,14,15) |
| Standard InChI Key | BCXAJARIERXCKE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(NN=C2N)COC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine (CAS: 895043-01-3) features a pyrazole core substituted at the 3-position with a methoxymethyl group (-CH2OCH3) and at the 4-position with a para-tolyl moiety (C6H4CH3-p). The 5-amino group completes the heterocyclic structure, contributing to its electronic diversity. The molecular formula is C12H15N3O, with a molecular weight of 217.27 g/mol .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine |
| SMILES | COCC1=C(C(=NN1)N)C2=CC=C(C=C2)C |
| InChIKey | REIKKMUTPQYVNL-UHFFFAOYSA-N |
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.27 g/mol |
The methoxymethyl group introduces steric bulk and electron-donating effects, while the para-tolyl substituent enhances aromatic π-conjugation, potentially influencing intermolecular interactions .
Spectroscopic Characterization
Infrared (IR) spectroscopy of related 4-aminopyrazoles reveals N-H stretching vibrations at 3,300–3,400 cm⁻¹ and C-N stretches at 1,250–1,350 cm⁻¹ . Nuclear magnetic resonance (¹H NMR) data for analogous compounds show distinct signals:
Mass spectrometry typically exhibits a molecular ion peak at m/z 217, with fragmentation patterns corresponding to loss of methoxymethyl (-59 Da) and toluene (-92 Da) groups .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of 3-(methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine often begins with the cyclocondensation of β-keto esters or nitriles with hydrazine derivatives. For example, reacting 3-(methoxymethyl)-4-(p-tolyl)-2,4-diketobutane with hydrazine hydrate under acidic conditions yields the pyrazole core .
Table 2: Representative Synthetic Route
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux, 6h | Pyrazoline intermediate |
| 2 | p-Toluenesulfonyl chloride, DCM, 0°C | Sulfonylated derivative |
| 3 | Hydrolysis (HCl, H2O) | Target compound |
Sulfonylation and Functionalization
Recent work demonstrates that 4-aminopyrazoles undergo sulfonylation with p-toluenesulfonyl chloride in dichloromethane (DCM) at 0°C, producing sulfonamides with yields exceeding 70% . This method preserves the amino group while introducing sulfonyl functionalities, enabling further derivatization.
Computational Insights and Electronic Properties
Density Functional Theory (DFT) Analysis
DFT studies at the B3LYP/6-31G(d,p) level on analogous pyrazoles reveal critical structural parameters:
-
Bond lengths: C3–N7 = 1.298–1.300 Å, indicating partial double-bond character
-
Bond angles: N7–N8–C3 = 109.5–109.7°, reflecting slight pyramidalization
-
Dihedral angles: Aryl substituents induce torsional strains up to 15°, distorting the pyrazole ring
Table 3: Comparative DFT Data for Pyrazole Derivatives
| Parameter | 3-(Methoxymethyl)-4-(p-tolyl)-1H-pyrazol-5-amine | Reference Compound |
|---|---|---|
| C3–N7 bond length (Å) | 1.299 | 1.298 |
| N7–N8–C3 angle (°) | 109.6 | 109.5 |
| HOMO-LUMO gap (eV) | 4.2 | 4.5 |
The reduced HOMO-LUMO gap (4.2 eV) compared to unsubstituted pyrazoles suggests enhanced electronic delocalization, a key factor in NLO performance .
Biological and Material Applications
Materials Science Applications
The compound’s strong dipole moment (5.8 D) and polarizable electron system make it suitable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume